Achyrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

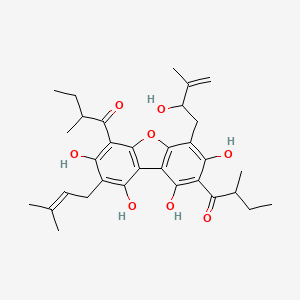

Achyrofuran is a dibenzofuran-derived natural product isolated from Achyrocline satureioides, a plant traditionally used in South America for its antihyperglycemic properties . Structurally, it features a dibenzofuran core with key substituents, including α-methylbutyryl chains and carbonyl moieties at positions C1 and C1' . These functional groups are critical for its biological activities, which span:

- Anti-diabetic activity: this compound acts as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, with IC50 values comparable to adenosine monophosphate (AMP), the endogenous inhibitor .

- Antimicrobial activity: It exhibits potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) at nanomolar concentrations by compromising membrane permeability without inducing lysis .

Scientific Research Applications

Pharmacological Properties

1. Antihyperglycemic Activity

Achyrofuran has been identified as a potent antihyperglycemic agent. In studies involving the db/db mouse model, it was shown to significantly lower blood glucose levels when administered at a dose of 20 mg/kg. This effect suggests potential applications in managing type 2 diabetes mellitus .

2. Anticancer Potential

Research indicates that compounds within the dibenzofuran class, including this compound, may exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This aspect positions this compound as a candidate for further exploration in cancer therapeutics .

3. Antimicrobial Activity

this compound has demonstrated antimicrobial effects against several pathogenic bacteria and fungi. Its efficacy in inhibiting microbial growth suggests applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Case Studies

Traditional Uses and Ethnopharmacology

In traditional medicine, Achyrocline satureioides has been utilized for its anti-inflammatory and analgesic properties. The ethnopharmacological relevance of this compound stems from its roots in indigenous practices where it is used to treat ailments such as fever, pain, and digestive issues. This historical context enhances its credibility as a subject for modern pharmacological research .

Future Research Directions

The promising pharmacological profile of this compound warrants further investigation into its mechanisms of action, optimal dosing regimens, and potential side effects. Future studies should focus on:

- Clinical Trials : Conducting human clinical trials to validate its efficacy and safety in treating diabetes and cancer.

- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Exploring various formulations (e.g., extracts, isolated compounds) to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Usnic Acid (Dibenzofuran Derivative)

- Structure : A tricyclic dibenzofuran lacking the α-methylbutyryl chains and C1/C1' carbonyls present in achyrofuran .

- Activity : Binds to the FBPase allosteric site but shows significantly weaker inhibition (IC50 = 371–930 μM vs. 1.5–8.1 μM for this compound analogs) due to the absence of critical substituents .

- Mechanism: Limited hydrogen bonding and hydrophobic interactions compared to this compound analogs .

Compound 14 (Dibenzofuran Scaffold)

- Structure : A simplified dibenzofuran without carbonyl or α-methylbutyryl groups.

- Activity: No FBPase inhibition, confirming the necessity of this compound’s functional moieties for enzyme interaction .

MC21-A (Membrane-Targeting Antibiotic)

- Structure : A cyclic peptide unrelated to dibenzofurans.

- Activity: Shares a membrane-disruptive mechanism with this compound but causes bacteriolysis, unlike this compound’s non-lytic action .

Functional Analogs

AMP (Natural Allosteric FBPase Inhibitor)

- Activity : Inhibits FBPase with IC50 = 1.3–9.7 μM, comparable to this compound analogs (1.5–8.1 μM). Both compete for the same allosteric binding site, as shown by fluorescence competition assays .

- Advantage of this compound : Improved solubility and synthetic accessibility over AMP derivatives .

Key Data Tables

Table 1: FBPase Inhibition Profiles

Table 2: Structural Features and Activity Correlation

| Compound | Dibenzofuran Core | C1/C1' Carbonyls | α-Methylbutyryl Chains | FBPase Inhibition |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | High |

| Usnic Acid | Yes | No | No | Low |

| Compound 14 | Yes | No | No | None |

Research Implications

This compound’s dual bioactivity and structural versatility position it as a unique scaffold for drug development. Its synthetic analogs (e.g., 15 and 16) offer enhanced potency and drug-like properties compared to natural derivatives like usnic acid. Furthermore, its non-lytic antibacterial mechanism provides a novel approach to combatting MRSA without inducing resistance-associated stress responses . Future studies should explore hybrid molecules combining this compound’s FBPase inhibitory core with membrane-targeting groups to amplify therapeutic efficacy.

Properties

Molecular Formula |

C32H40O8 |

|---|---|

Molecular Weight |

552.7 g/mol |

IUPAC Name |

2-methyl-1-[1,3,7,9-tetrahydroxy-4-(2-hydroxy-3-methylbut-3-enyl)-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)dibenzofuran-2-yl]butan-1-one |

InChI |

InChI=1S/C32H40O8/c1-9-16(7)25(34)23-29(38)19(13-20(33)15(5)6)31-22(30(23)39)21-27(36)18(12-11-14(3)4)28(37)24(32(21)40-31)26(35)17(8)10-2/h11,16-17,20,33,36-39H,5,9-10,12-13H2,1-4,6-8H3 |

InChI Key |

WXPMFVVMYYHSEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=C(C2=C(C(=C1O)CC(C(=C)C)O)OC3=C2C(=C(C(=C3C(=O)C(C)CC)O)CC=C(C)C)O)O |

Synonyms |

achyrofuran |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.